9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one

Synthetic Chemistry Yield Comparison Pyrimidopyrimidine

Sourcing regioisomerically pure heterocyclic phenols for SAR or degredation studies often leads to supply inconsistencies. This 9-hydroxy-substituted pyrimido[1,6-a]pyrimidin-4-one solves critical workflow bottlenecks: • Unique Derivatization: The free phenolic -OH enables electrophilic aromatic substitution and single-point linker attachment for PROTAC synthesis, absent in 9-alkoxy analogs. • Impurity Control: Serves as a qualified reference standard for detecting dealkylation degradants, supporting HPLC/UPLC method validation. • Supply Reliability: Supplied as a single, well-characterized regioisomer with confirmed structural identity, ensuring reproducible downstream chemistry.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 123420-39-3
Cat. No. B12921757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one
CAS123420-39-3
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CN=CN2C1=O)O
InChIInChI=1S/C7H5N3O2/c11-5-3-8-4-10-6(12)1-2-9-7(5)10/h1-4,11H
InChIKeySORNEZISJWEFCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one: Core Heterocyclic Phenol Scaffold


9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one is a fused bicyclic heterocyclic phenol [1]. It serves primarily as a critical synthetic intermediate and a core scaffold in medicinal chemistry, enabling the development of libraries of derivatives with potential biological activities, though comprehensive biological characterization of the unadorned scaffold is not widely reported [1] [2]. Its value proposition is rooted in its defined chemical identity and role as a versatile building block, rather than as a fully characterized active pharmaceutical ingredient.

Why Generic Pyrimidopyrimidine Scaffolds Cannot Substitute


Substitution with a general pyrimido[1,6-a]pyrimidine scaffold is not scientifically sound because the unsubstituted core compound possesses a unique acidic phenol group at the 9-position. This distinct functional group profoundly influences key properties such as solubility, reactivity, and the capacity for further derivatization that are absent in non-hydroxylated analogs [1]. Crucially, the 9-hydroxy group is known to be the key differentiator for electrophilic aromatic substitution, directing subsequent chemical reactions in a manner fundamentally different from its ether or unsubstituted counterparts [1]. This unique reactivity makes the compound an irreplaceable starting material for specific synthetic pathways.

Physicochemical and Synthetic Differentiation Evidence


Synthetic Complexity vs. Methylsulfanyl Analogue

The synthesis of 9-hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one is a multi-step process often starting from 5-(benzyloxy)pyrimidin-4-amine, proceeding through cyclization and a final hydrogenolysis deprotection step [1]. This synthetic complexity contrasts with other 4H-pyrimido[1,6-a]pyrimidin-4-one derivatives. For example, the 6-methylsulfanyl analogue can be prepared in a more direct, one-pot multi-component reaction [2]. This difference in synthetic accessibility requires specialized procurement, as the 9-hydroxy compound necessitates a more rigorous synthesis.

Synthetic Chemistry Yield Comparison Pyrimidopyrimidine

Analytical Signature for Identity Verification

The 9-hydroxy group provides a definitive analytical fingerprint that differentiates this compound from the unsubstituted 4H-pyrimido[1,6-a]pyrimidin-4-one scaffold and other analogues. This signature includes a specific parent ion peak in GC-MS (Exact Mass: 163.038176 g/mol) and distinct features in NMR and IR spectroscopy, such as the broad phenolic O-H stretching absorption around 3300 cm⁻¹ [1] [2]. These specific spectral markers are critical for verifying the compound's identity and purity after procurement, ensuring that incorrect hydroxylated isomers or de-hydroxylated impurities are not mistakenly used.

Analytical Chemistry Quality Control Spectroscopy

Biological Potential: Topoisomerase IIα Inhibition Scaffold

The pyrimidopyrimidine class, of which 9-hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one is a member, has been shown to yield potent inhibitors of topoisomerase IIα, a validated anticancer target. Rigid analogues of merbarone within this class have demonstrated antiproliferative activity, with lead compounds showing IC50 values of 3.3 and 3.6 μM against MT-4 cells and submicromolar activity in NCI screening [1]. The core 9-hydroxy scaffold provides a unique vector for introducing substituents that modulate the acid-base and steric properties critical for this potency, a structural feature absent in simpler monocyclic analogues.

Medicinal Chemistry Antiproliferative Activity Topoisomerase Inhibition

Ideal Procurement and Application Scenarios


Antiproliferative NCE Synthesis

The compound is essential for medicinal chemistry groups designing conformationally restricted analogues of merbarone or other topoisomerase II inhibitors. Procuring this specific scaffold allows for focused SAR studies at the 9-position, a key site identified for modulating potency and selectivity based on class-level evidence [1]. This targeted approach is preferable to acquiring a random library of pyrimidopyrimidines.

Covalent Chemical Probe Development

The free phenolic hydroxyl group presents a unique, chemically addressable handle for attaching linkers or reactive groups to create affinity probes or PROTAC molecules. This distinct reactivity is a key differentiator for procurement, as it is absent in the 9-alkoxy or 9-thio analogues [2], enabling targeted chemical biology workflows that require a single, precise attachment point.

Late-Stage Functionalization Intermediate

When a lead candidate requires late-stage functionalization at the 9-position, the hydroxy compound is the necessary advanced intermediate. Procuring it with high purity (confirmed by the established NMR and LCMS signatures) and as a single, well-defined regioisomer is critical for avoiding costly purification challenges and ensuring reproducible downstream reactions in scale-up studies [3].

Analytical Reference Standard for Impurity Profiling

For a generic drug or development candidate that uses a 9-alkoxy-pyrimido[1,6-a]pyrimidinone core, 9-hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one is a known potential degradation product or process impurity from dealkylation. Its procurement as a qualified reference standard is necessary to develop HPLC/UPLC methods that can specifically detect and quantify this impurity, ensuring regulatory compliance [3].

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